molecular formula C12H18N2O2 B1683361 N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide

N-[2-[(3-methoxyphenyl)-methylamino]ethyl]acetamide

Cat. No.: B1683361
M. Wt: 222.28 g/mol
InChI Key: FAWOXVGCBAVSFR-UHFFFAOYSA-N
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Description

UCM 793 is a synthetic organic compound known for its significant biological activity.

Chemical Reactions Analysis

UCM 793 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UCM 793 has been widely studied for its applications in scientific research. It is used in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a ligand in various reactions. In biology and medicine, it is studied for its potential therapeutic effects and biological activity. In the industry, it is used in the development of new materials and compounds .

Comparison with Similar Compounds

UCM 793 is unique in its structure and biological activity. Similar compounds include UCM 454 and UCM 765, which also exhibit significant biological activity. UCM 793 stands out due to its specific interactions and effects .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[2-(3-methoxy-N-methylanilino)ethyl]acetamide

InChI

InChI=1S/C12H18N2O2/c1-10(15)13-7-8-14(2)11-5-4-6-12(9-11)16-3/h4-6,9H,7-8H2,1-3H3,(H,13,15)

InChI Key

FAWOXVGCBAVSFR-UHFFFAOYSA-N

SMILES

CC(=O)NCCN(C)C1=CC(=CC=C1)OC

Canonical SMILES

CC(=O)NCCN(C)C1=CC(=CC=C1)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(2-((3-methoxyphenyl)methylamino)ethyl)acetamide)
UCM793

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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